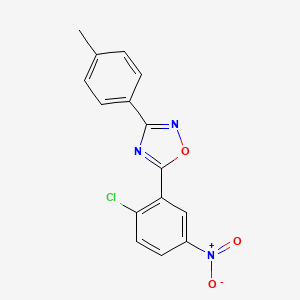
5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and agriculture. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is still not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of key enzymes or proteins involved in the growth and proliferation of microorganisms or cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial and fungal growth, and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity towards specific target molecules. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which may limit its clinical applications.
Orientations Futures
There are several potential future directions for the research and development of 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. These include the identification of new derivatives with improved pharmacological properties, the investigation of the compound's effects on different types of cancer cells and microorganisms, and the development of new formulations for improved drug delivery. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-chloro-5-nitroaniline with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Applications De Recherche Scientifique
5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. Several studies have reported the potential use of this compound as a lead molecule for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-2-4-10(5-3-9)14-17-15(22-18-14)12-8-11(19(20)21)6-7-13(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQCQAFOWRNTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)

![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
![ethyl [(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5843591.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)



![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)
